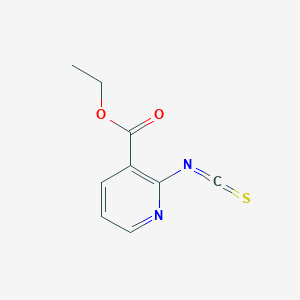

Ethyl 2-isothiocyanatopyridine-3-carboxylate

Description

Properties

CAS No. |

128921-93-7 |

|---|---|

Molecular Formula |

C9H8N2O2S |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

ethyl 2-isothiocyanatopyridine-3-carboxylate |

InChI |

InChI=1S/C9H8N2O2S/c1-2-13-9(12)7-4-3-5-10-8(7)11-6-14/h3-5H,2H2,1H3 |

InChI Key |

NGFKXYJJJIMWRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N=C=S |

Origin of Product |

United States |

Scientific Research Applications

Ethyl 2-isothiocyanatopyridine-3-carboxylate has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: It is used in the development of pharmaceuticals targeting various diseases.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-isothiocyanatopyridine-3-carboxylate exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: The isothiocyanate group can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds.

Pathways: The compound may interfere with cellular processes such as protein synthesis, enzyme activity, and signal transduction pathways.

Comparison with Similar Compounds

Ethyl 6-Boc-2-Amino-4,7-Dihydro-5H-Thieno[2,3-c]Pyridine-3-Carboxylate (Similarity: 0.86)

- Structure: Shares a bicyclic thienopyridine core with an ethyl ester at position 3. However, the isothiocyanate group in the target compound is replaced by a Boc-protected amine (-NHBoc) at position 4.

- Reactivity : The Boc group serves as a protective moiety for amines, making this compound a stable intermediate in multi-step syntheses. In contrast, the isothiocyanate group in the target compound is highly electrophilic, enabling facile nucleophilic additions .

- Applications : Likely used in peptide coupling or as a precursor for bioactive molecules, whereas the target compound’s -NCS group facilitates conjugation with amines or thiols in drug discovery .

Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate (CAS 2090841-05-5)

- Structure : Features chloro (-Cl) and iodo (-I) substituents at positions 2 and 4 of the pyridine ring, respectively, with an ethyl ester at position 3.

- Reactivity : Halogens enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s -NCS group supports thiourea formation.

- Physical Properties: Molecular formula (C₈H₇ClINO₂) indicates higher molecular weight (319.51 g/mol) compared to the target compound (estimated ~224.24 g/mol for C₉H₈N₂O₂S), influencing solubility and stability .

Ethyl 2-Amino-5-Isopropylthiophene-3-Carboxylate (Similarity: 0.69)

- Structure: Replaces the pyridine ring with a thiophene ring, featuring an amino (-NH₂) group at position 2 and an isopropyl substituent.

- Electronic Effects: The thiophene ring is less aromatic than pyridine, altering electronic distribution. The amino group is nucleophilic, contrasting with the electrophilic -NCS group in the target compound.

- Applications: Potential use in agrochemicals or dyes, whereas the target compound’s reactivity aligns with pharmaceutical intermediates .

Tabulated Comparison of Key Features

| Compound Name | Core Structure | Position 2 Substituent | Position 3 Substituent | Key Reactivity/Applications |

|---|---|---|---|---|

| Ethyl 2-isothiocyanatopyridine-3-carboxylate | Pyridine | -NCS | -COOEt | Thiourea synthesis, drug conjugation |

| Ethyl 6-Boc-2-amino-...-carboxylate | Thienopyridine | -NHBoc | -COOEt | Amine protection, intermediate |

| Ethyl 2-chloro-4-iodopyridine-3-carboxylate | Pyridine | -Cl, -I (positions 2/4) | -COOEt | Cross-coupling reactions |

| Ethyl 2-amino-5-isopropylthiophene-3-carboxylate | Thiophene | -NH₂ | -COOEt | Agrochemical intermediates |

Q & A

Q. How can high-throughput screening (HTS) platforms prioritize derivatives for pharmacological testing?

- Workflow :

Library Synthesis : Parallel synthesis of 50–100 analogs with varied substituents (e.g., alkyl, aryl).

Primary Assays : HTS for enzyme inhibition (e.g., COX-2, IC₅₀ ≤10 µM) using fluorescence polarization.

ADME-Tox Profiling : Microsomal stability (t₁/₂ ≥30 min) and hepatotoxicity screening (HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.